

# Avotaciclib survey methods for beta testers

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

[Get Quote](#)

## Drug Profile: Avotaciclib (BEY1107)

**Avotaciclib** is an investigational small molecule drug. The following table summarizes its key characteristics based on current data [1].

| Characteristic            | Details                                                   |
|---------------------------|-----------------------------------------------------------|
| Generic Name              | Avotaciclib                                               |
| Other Identifiers         | BEY-1107, BEY1107                                         |
| Modality                  | Small Molecule                                            |
| DrugBank Accession Number | DB16652                                                   |
| Primary Known Target      | Cyclin-dependent kinase 1 (CDK1) [1]                      |
| Status                    | Investigational; currently in Phase 1 clinical trials [1] |

| **Known Clinical Trials** | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |

## Proposed Research Methodology & Protocols

As detailed clinical trial protocols for **Avotaciclilb** are not publicly available, this section outlines standard, robust methodologies suitable for early-phase clinical trials of a novel targeted therapy like **Avotaciclilb**. These can serve as a template for designing future studies.

## Preclinical Rationale and Mechanism Investigation

The foundation of clinical testing lies in a clear understanding of the drug's mechanism of action.

- **Objective:** To confirm and characterize the inhibition of CDK1 and its subsequent effect on cancer cell cycle progression and survival.
- **Experimental Protocols:**
  - **Kinase Assay:** Perform *in vitro* kinase assays to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Avotaciclilb** against CDK1 and a panel of other CDKs (e.g., CDK2, CDK4/6) to establish selectivity [2].
  - **Cell-Based Assays:** Treat a panel of cancer cell lines (including those from glioblastoma, pancreatic, and colorectal cancers) with **Avotaciclilb**. Analyze cell cycle arrest via flow cytometry (expecting accumulation in G2/M phase) and measure apoptosis markers (e.g., caspase activation) [2].
  - **Western Blotting:** Confirm the reduction of phosphorylation levels of key CDK1 substrates (e.g., histone H1) in treated cells.

The following diagram illustrates the core mechanistic hypothesis of **Avotaciclilb**, which these experiments are designed to validate.



[Click to download full resolution via product page](#)

## Phase I Clinical Trial Design

The primary goals of an initial clinical trial are to determine safety, tolerability, and a recommended phase 2 dose (RP2D).

- **Study Design:** Open-label, multicenter, dose-escalation study following a standard "3 + 3" design [3].
- **Patient Population:** Adults with relapsed/refractory solid tumors, with cohorts for glioblastoma, pancreatic cancer, and colorectal cancer, whose tumors have relevant CDK1 pathway dysregulation [1].
- **Dosing Protocol:** Sequential cohorts receive escalating doses of oral **Avotaciclib**. The starting dose is based on preclinical toxicology studies. Cycle duration is typically 28 days.
- **Primary Endpoint:** Incidence of Dose-Limiting Toxicities (DLTs) and determination of the Maximum Tolerated Dose (MTD) and RP2D [3].
- **Secondary Endpoints:**
  - **Safety Profile:** Type, frequency, and severity of Adverse Events (AEs), graded by NCI CTCAE v5.0 [4].
  - **Pharmacokinetics (PK):** Parameters including  $C_{max}$ ,  $T_{max}$ , AUC, and half-life [3].

- **Preliminary Efficacy:** Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed per RECIST 1.1 criteria [5].

The workflow for this trial design is summarized below.



[Click to download full resolution via product page](#)

## Key Data Collection & Analysis Methods

Comprehensive data collection and analysis are critical for interpreting trial results.

- **Quantitative Data Analysis Plan** [6] [7]:

- **Descriptive Statistics:** Mean, median, frequency, and standard deviation will summarize patient demographics, safety data, and efficacy endpoints.
- **Inferential Statistics:** Kaplan-Meier method for survival analyses (PFS, OS); logistic regression models to explore relationships between biomarkers and clinical response.
- **Adherence and Dose Intensity Monitoring:** For oral **Avotaciclib**, adherence is crucial. This can be measured by the **Proportion of Days Covered (PDC)**, calculated as  $(\text{Number of days covered by prescription} / \text{Number of days in period}) \times 100$  [4]. Patients with  $\text{PDC} \geq 80\%$  are typically considered "adherent". **Relative Dose Intensity (RDI)** should also be calculated to assess the impact of dose reductions or interruptions [4].

## Summary of Quantitative Metrics for Proposed Trials

The following table consolidates the key quantitative measures that should be collected and analyzed in **Avotaciclib** clinical trials.

| Category | Metric                          | Calculation/Method                                                                              | Significance                                |
|----------|---------------------------------|-------------------------------------------------------------------------------------------------|---------------------------------------------|
| Efficacy | Objective Response Rate (ORR)   | $(\text{Complete Responses} + \text{Partial Responses}) / \text{Total Patients} \times 100$ [5] | Primary measure of tumor shrinkage          |
|          | Clinical Benefit Rate (CBR)     | $(\text{CR} + \text{PR} + \text{Stable Disease}) / \text{Total Patients} \times 100$ [5]        | Measures non-progressive disease            |
|          | Progression-Free Survival (PFS) | Time from treatment start to disease progression/death [5]                                      | Measures efficacy in controlling disease    |
| Safety   | Adverse Event (AE) Incidence    | Frequency and percentage of patients experiencing AEs, by grade [4]                             | Profiles the drug's safety and tolerability |
|          | Dose-Limiting Toxicity (DLT)    | Predefined severe AEs in the first treatment cycle [3]                                          | Determines the Maximum Tolerated Dose (MTD) |

| Category         | Metric                                 | Calculation/Method                                               | Significance                             |
|------------------|----------------------------------------|------------------------------------------------------------------|------------------------------------------|
| Pharmacokinetics | $C_{max}$ , $T_{max}$ , AUC, Half-life | Non-compartmental analysis of plasma concentration-time data [3] | Characterizes drug exposure and kinetics |
| Compliance       | Proportion of Days Covered (PDC)       | (Days covered by prescription / Days in period) × 100 [4]        | Key metric for adherence to oral therapy |
|                  | Relative Dose Intensity (RDI)          | (Actual dose intensity / Planned dose intensity) × 100 [4]       | Assesses impact of dose modifications    |

## Challenges and Future Directions

A significant challenge in developing a drug like **Avotaciclib** is identifying a **predictive biomarker** to select patients most likely to respond. Research should focus on genomic alterations (e.g., gene amplification, overexpression) in the CDK1 pathway or markers of cell cycle dependency [5] [2]. As the drug is in early stages, the primary source for definitive methodology will be the formal clinical trial protocol, which may become more accessible as development progresses.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Targeting CDK1 in cancer: mechanisms and implications [pmc.ncbi.nlm.nih.gov]
3. Recommended phase 2 dose for abemaciclib in ... [sciencedirect.com]
4. Real-World Analysis of Adherence to Abemaciclib and ... [pmc.ncbi.nlm.nih.gov]

5. An open-label, phase IB/II study of abemaciclib with paclitaxel ... [pmc.ncbi.nlm.nih.gov]

6. Quantitative Data Analysis. A Complete Guide [2025] [6sigma.us]

7. 30. Data analysis methods in quantitative research [uq.pressbooks.pub]

To cite this document: Smolecule. [Avotaciclib survey methods for beta testers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-survey-methods-for-beta-testers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)